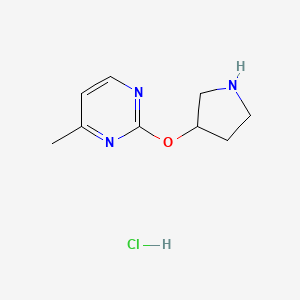

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

描述

属性

IUPAC Name |

4-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8;/h2,5,8,10H,3-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPIIGVRAUWNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) on the pyrimidine ring with pyrrolidin-3-ol. This reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate.

Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for monitoring and control.

化学反应分析

Types of Reactions

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrimidine ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced pyrimidine derivatives.

科学研究应用

Anticancer Activity

Research has indicated that 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride exhibits promising anticancer properties. It has been studied as a potential inhibitor of specific kinases involved in cancer progression, particularly the FLT3 kinase, which is crucial in hematological malignancies. The compound has shown effective inhibition of FLT3 with an IC50 value indicating potent activity, making it a candidate for further drug development against leukemia and other cancers .

Neuroprotective Effects

The compound has also been explored for its neuroprotective capabilities. Studies suggest that it may modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and other central nervous system disorders. The structural characteristics of the compound allow it to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential in neurological applications .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, supporting its potential as an anticancer agent. For example, one study reported a significant reduction in cell viability in FLT3-positive leukemia cells upon treatment with this compound .

In Vivo Efficacy

Animal models have further validated the efficacy of this compound, showing promising results in reducing tumor size and improving survival rates in subjects treated with this compound compared to control groups .

作用机制

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function and activity.

相似化合物的比较

Heterocyclic Amine Substitutions

Structural Impact :

- Ring Size : Piperidine-containing analogs (6-membered ring) exhibit different conformational flexibility compared to pyrrolidine (5-membered), influencing pharmacokinetics and target engagement .

- Substituents : Bromine or ethoxy groups (e.g., 1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-amine hydrochloride ) modulate electronic properties and metabolic stability.

Salt Forms and Physicochemical Properties

Note: Dihydrochloride salts (e.g., CAS 1193388-05-4 ) often improve aqueous solubility but may complicate formulation due to hygroscopicity.

生物活性

4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H15ClN2O

- Molecular Weight : 216.69 g/mol

- IUPAC Name : this compound

The presence of a pyrimidine ring, along with the pyrrolidine moiety, suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies have shown that pyrimidine derivatives can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins .

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives reveal that modifications to the pyrimidine ring and substituents significantly influence their biological activity. For example, the introduction of hydrophobic groups or variations in the nitrogen atom's position can enhance binding affinity to target enzymes or receptors .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.04 ± 0.01 | COX-2 |

| Compound B | 0.04 ± 0.02 | COX-1 |

| 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine HCl | TBD | TBD |

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies on pyrimidine derivatives have demonstrated significant anti-inflammatory effects, with certain compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may share similar therapeutic potential.

- Anticancer Properties : Research into related compounds has shown promising results against various cancer cell lines. For example, pyrimidine derivatives have been tested against FLT3-driven leukemia models, demonstrating selective inhibition and reduced cell proliferation . The potential for this compound to exhibit similar properties warrants further investigation.

- Enzyme Inhibition Studies : A study focusing on the inhibition of NAPE-PLD (an enzyme involved in lipid metabolism) found that modifications in the pyrimidine structure could lead to enhanced potency. The most effective compounds showed substantial increases in inhibitory activity when specific substitutions were made on the pyrrolidine ring .

常见问题

Q. How does the compound’s stability vary under physiological vs. accelerated stress conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24h) and analyze by LC-MS for degradation products.

- Oxidative stress : Treat with H2O2 (3% v/v) to identify susceptible functional groups (e.g., ether bonds).

- Thermal stress : Heat at 60°C for 48h ( recommends avoiding >50°C storage). Stability-indicating methods (e.g., gradient HPLC) quantify degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Cross-validate with certified reference standards (e.g., ’s pharmaceutical-grade impurities). Differences may arise from polymorphic forms (use XRD) or residual solvents (analyze by GC). Reproduce synthesis protocols exactly (e.g., ’s 155–157°C melting point for a related compound) .

Q. What steps mitigate batch-to-batch variability in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。